AC710 Mesylate

概要

説明

AC710 メシル酸塩: は、血小板由来成長因子受容体の強力な阻害剤です。 FLT3、CSF1R、KIT、PDGFRα、およびPDGFRβを含むさまざまなキナーゼの阻害において有意な効果を示しています 。この化合物は、主にこれらの受容体を阻害する能力のために科学研究で使用されており、異常な細胞増殖と血管新生を含む癌や他の疾患の研究において貴重なツールとなっています。

準備方法

合成経路と反応条件: 正確な合成経路と反応条件は企業秘密であり、通常は高度な有機合成技術を伴います 。

工業的生産方法: : AC710 メシル酸塩の工業的生産は、高純度と高収率を確保するために厳格な条件下で行われます。 このプロセスは、最終製品を得るために結晶化とクロマトグラフィーなどの精製工程に続く、大規模合成を含みます 。

化学反応の分析

反応の種類: : AC710 メシル酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を修飾し、その阻害活性を変化させる可能性があります。

還元: 還元反応は、化合物の構造を修飾するために使用でき、標的受容体への結合親和性に影響を与えます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、求核剤.

主要な生成物: : これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドの形成につながる可能性があり、置換反応はハロゲンまたはアルキル基などのさまざまな官能基を導入できます 。

科学的研究の応用

Chemical Properties and Mechanism of Action

AC710 is characterized by its ability to inhibit PDGFR-family kinases, which play critical roles in cell proliferation, survival, and angiogenesis. The compound exhibits good aqueous solubility and bioavailability, making it suitable for oral administration. Its mesylate salt form enhances its solubility profile, which is crucial for pharmacokinetic optimization .

Pharmacological Applications

-

Cancer Research :

- AC710 has been evaluated in mouse tumor xenograft models where it demonstrated significant anti-tumor activity. In particular, it was effective in reducing tumor growth in models of human cancers, showcasing its potential as an anticancer agent .

- In a collagen-induced arthritis (CIA) model, AC710 exhibited dose-dependent efficacy in reducing joint swelling and inflammation, indicating its potential for treating inflammatory diseases .

-

Cardiovascular Health :

- The inhibition of PDGFRs by AC710 may have implications in cardiovascular diseases where PDGF signaling contributes to vascular remodeling and atherosclerosis. Research is ongoing to explore this application further.

- Neurological Disorders :

Efficacy in Tumor Models

A study conducted on the efficacy of AC710 in a mouse tumor xenograft model demonstrated that administration of AC710 resulted in significant tumor size reduction compared to control groups. The results indicated a promising therapeutic window with minimal side effects observed during the treatment period .

Anti-inflammatory Effects

In another study focusing on the CIA model, AC710 was administered at varying doses (3 mg/kg to 30 mg/kg), showing a marked reduction in clinical scores associated with arthritis. Histological analyses corroborated these findings, revealing reduced synovial inflammation and joint damage .

Safety and Tolerability

AC710 has been shown to be well tolerated in animal studies with no significant adverse effects noted at therapeutic doses. This safety profile is critical as it supports the transition from preclinical to clinical trials .

作用機序

AC710 メシル酸塩は、血小板由来成長因子受容体に結合して阻害することで効果を発揮します。この阻害は、細胞増殖と血管新生を促進する下流のシグナル伝達経路の活性化を防ぎます。 分子標的には、さまざまな細胞プロセスに不可欠なFLT3、CSF1R、KIT、PDGFRα、およびPDGFRβが含まれます 。

類似化合物との比較

類似化合物

イマチニブ: 血小板由来成長因子受容体の別の強力な阻害剤であり、特定の癌の治療に使用されます。

ボロラニブ: 同様の受容体を阻害し、癌研究で使用されています。

リゴセルチブ: 複数のキナーゼを標的にし、その抗癌特性について調査されています.

独自性: : AC710 メシル酸塩は、複数の血小板由来成長因子受容体を阻害する高い特異性と効力を持つことで独特です。 これは、研究と潜在的な治療用途において貴重なツールとなり、効力と選択性の点で他の類似化合物に比べて利点があります 。

生物活性

AC710 Mesylate, a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family, has garnered attention in preclinical studies for its potential therapeutic applications in oncology and inflammatory diseases. This article synthesizes current knowledge on the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various models.

Overview of this compound

AC710 is derived from a series of potent PDGFR-family kinase inhibitors. Its development aimed to enhance solubility and bioavailability while maintaining selectivity and potency. The mesylate salt form has shown improved aqueous solubility (1134 µg/mL) and favorable pharmacokinetic properties, making it a candidate for further clinical evaluation .

AC710 functions primarily as a kinase inhibitor, selectively targeting PDGFRs involved in cellular proliferation and survival pathways. By inhibiting these receptors, AC710 disrupts signaling cascades that promote cancer cell growth and inflammation.

Key Mechanisms:

- Inhibition of PDGFR Signaling : AC710 binds to the ATP-binding site of PDGFRs, preventing downstream signaling that leads to cell proliferation.

- Induction of Apoptosis : In vitro studies have demonstrated that AC710 can induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways .

- Anti-Inflammatory Effects : Preclinical models have shown that AC710 reduces inflammation markers in collagen-induced arthritis models, suggesting its potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and tolerability. Studies have reported that:

- Clearance : The compound exhibits reduced clearance compared to earlier analogues, enhancing its therapeutic window.

- Bioavailability : Enhanced bioavailability allows for effective dosing in vivo without significant toxicity .

Efficacy in Preclinical Models

AC710 has been evaluated in various preclinical models, demonstrating promising results:

Tumor Xenograft Models

In mouse xenograft models, AC710 significantly inhibited tumor growth at doses as low as 3 mg/kg. Efficacy was comparable to dexamethasone, a standard anti-inflammatory treatment .

Arthritis Models

In collagen-induced arthritis models, AC710 showed a dose-dependent reduction in joint swelling and inflammation. Histological analyses confirmed the compound's ability to mitigate inflammatory responses effectively .

Case Studies

-

Mouse Tumor Xenograft Study :

- Objective : Evaluate the anti-tumor efficacy of AC710.

- Results : Significant reduction in tumor volume was observed after 15 days of treatment at 10 mg/kg compared to control groups.

-

Collagen-Induced Arthritis Model :

- Objective : Assess anti-inflammatory properties.

- Results : At 10 mg/kg, AC710 reduced paw swelling by over 50%, indicating strong anti-inflammatory effects.

Summary of Findings

The biological activity of this compound demonstrates its potential as a therapeutic agent for both cancer and inflammatory diseases. Key findings include:

| Parameter | Value/Outcome |

|---|---|

| Solubility | 1134 µg/mL in water |

| Oral Bioavailability | High |

| Efficacy (Tumor Model) | Significant tumor growth inhibition |

| Efficacy (Arthritis Model) | Over 50% reduction in paw swelling |

特性

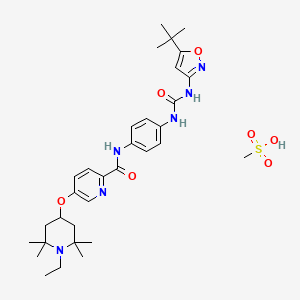

IUPAC Name |

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4.CH4O3S/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4;1-5(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMMSMBRVDYUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351522-05-8 | |

| Record name | 2-Pyridinecarboxamide, N-[4-[[[[5-(1,1-dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-5-[(1-ethyl-2,2,6,6-tetramethyl-4-piperidinyl)oxy]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351522-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。